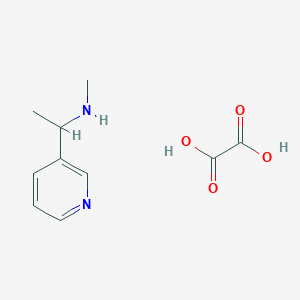

N-methyl-1-(3-pyridinyl)ethanamine oxalate

Description

Significance of Pyridinyl-Containing Amines in Contemporary Organic Synthesis and Chemical Materials

The pyridine (B92270) ring is a fundamental heterocyclic aromatic structure, analogous to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.orgchemeurope.com This substitution makes the pyridine ring electron-deficient and imparts basic properties due to the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic system. wikipedia.orgchemeurope.commdma.ch These electronic characteristics make pyridinyl-containing compounds highly valuable in organic synthesis and materials science.

In organic synthesis, pyridines and their derivatives serve multiple roles. They are widely used as weakly basic solvents and catalysts, capable of neutralizing acids to form pyridinium (B92312) salts. wikipedia.orgchemeurope.comnoaa.gov The pyridine scaffold is a crucial building block in the synthesis of a vast array of complex molecules, including pharmaceuticals, vitamins, and agrochemicals like herbicides and insecticides. wikipedia.orgresearchgate.netyoutube.com The nitrogen atom can be easily functionalized, and the ring itself can undergo various substitution reactions, although its electron-deficient nature makes electrophilic aromatic substitution more challenging than for benzene. wikipedia.orgresearchgate.net

Amines containing a pyridine moiety are particularly significant. These structures are ubiquitous in biologically active natural products and synthetic drugs. nih.gov The presence of both the basic amine and the pyridine ring allows for diverse chemical modifications and interactions with biological targets. researchgate.net Furthermore, the nitrogen atom in the pyridine ring can coordinate with transition metals, making pyridinyl-containing amines important ligands in catalysis and coordination chemistry, essential for processes like the hydroformylation of alkenes. youtube.com

Overview of the Chiral N-methyl-1-(3-pyridinyl)ethanamine Scaffold and its Salt Formation with Oxalic Acid

The N-methyl-1-(3-pyridinyl)ethanamine scaffold is a chiral secondary amine. Chirality, or "handedness," is a critical property in many biologically active molecules, as different enantiomers (mirror-image isomers) can have vastly different effects. wikipedia.orgnih.gov The stereocenter in this molecule is the carbon atom attached to the pyridine ring, the methyl group, the hydrogen atom, and the methylamino group. The synthesis and separation of such chiral amines are important areas of research, often employing methods like enzyme-catalyzed reactions to achieve high enantiomeric purity. acs.orgresearchgate.net

The formation of the oxalate (B1200264) salt is a classic acid-base reaction. N-methyl-1-(3-pyridinyl)ethanamine possesses two basic nitrogen atoms: the one in the pyridine ring and the secondary amine. Oxalic acid is a simple dicarboxylic acid that can donate protons. The reaction involves the transfer of protons from oxalic acid to one or both of the basic nitrogen atoms of the amine, resulting in the formation of an ionic salt.

This salt formation is of significant interest in supramolecular chemistry, which studies chemical systems composed of multiple molecules. acs.org Oxalate anions are excellent hydrogen bond acceptors, while the protonated amine (the pyridinium and/or ammonium (B1175870) cation) is a hydrogen bond donor. These interactions guide the self-assembly of the ions into a highly ordered, three-dimensional crystal lattice. journalspress.comjournalspress.com The resulting supramolecular architecture is stabilized by a network of hydrogen bonds, which dictates the physical properties of the solid, such as its melting point, solubility, and stability. journalspress.comresearchgate.net

Table 1: Physicochemical Properties of N-methyl-1-(3-pyridinyl)ethanamine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 780803-63-6 |

| Structure | Chiral secondary amine with a pyridine ring |

Table 2: Physicochemical Properties of Oxalic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂O₄ |

| Molecular Weight | 90.03 g/mol |

| Structure | Dicarboxylic acid |

| Acidity (pKa1) | 1.25 |

| Acidity (pKa2) | 4.27 |

Table 3: Properties of N-methyl-1-(3-pyridinyl)ethanamine Oxalate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 1260783-59-2 bldpharm.com |

| Synonym | N-Methyl-1-(pyridin-3-yl)ethanamine oxalate bldpharm.com |

Historical Context and Evolution of Research on Chiral Pyridinyl Amines and Oxalate Salts

The scientific journey leading to the study of compounds like this compound is built upon several centuries of foundational discoveries in chemistry. The investigation of pyridine and its derivatives began in the mid-19th century with their initial isolation from the destructive distillation of animal bones. mdma.ch The development of synthetic methods, such as the Chichibabin pyridine synthesis in 1924, was crucial for making these compounds more accessible for research. wikipedia.org

The concept of chirality and its chemical implications originated in the early 19th century with observations of the optical activity of natural compounds. wikipedia.org The tetrahedral carbon theory proposed by van't Hoff and Le Bel in 1874 provided the structural basis for understanding enantiomers. Throughout the 20th century, the importance of chirality in biological systems became increasingly apparent, driving the development of methods for asymmetric synthesis and the resolution of racemic mixtures. wikipedia.orgnih.gov The use of enzymes, such as lipases, for the enantioselective acetylation of chiral alcohols and amines emerged as a powerful tool for obtaining enantiomerically pure compounds, including those with pyridyl scaffolds. acs.org

The study of organic salts, particularly those involving dicarboxylic acids like oxalic acid, has a long history. Initially, salt formation was primarily used for purification and isolation of organic bases. However, with the advent of X-ray crystallography, the intricate three-dimensional structures of these salts could be elucidated. This led to the rise of crystal engineering and supramolecular chemistry in the latter half of the 20th century. Researchers began to understand how non-covalent interactions, especially hydrogen bonds, could be used to design and construct molecular solids with specific properties. journalspress.comjournalspress.comnih.gov The use of oxalate as a linker in metal-organic frameworks (MOFs) and in forming supramolecular assemblies with protonated amines highlights its modern role in materials science. nih.govnih.gov The convergence of these distinct research fields—pyridine chemistry, stereochemistry, and supramolecular chemistry—provides the context for the contemporary investigation of chiral pyridinyl amine oxalate salts.

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-4-3-5-10-6-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWXRUSNBOWTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255718-34-3 | |

| Record name | 3-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Enantioselective Preparation of N Methyl 1 3 Pyridinyl Ethanamine Oxalate

Strategies for the Stereoselective Synthesis of N-methyl-1-(3-pyridinyl)ethanamine

The synthesis of enantiomerically enriched N-methyl-1-(3-pyridinyl)ethanamine can be approached through two primary strategies: asymmetric synthesis, which aims to create the desired stereocenter in a controlled manner, and the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched amines, often minimizing the need for subsequent resolution steps. For the synthesis of N-methyl-1-(3-pyridinyl)ethanamine, several conceptual approaches can be considered, drawing from established methods for analogous compounds.

One potential pathway involves the asymmetric reductive amination of a suitable prochiral ketone, 3-acetylpyridine (B27631). This method would entail the condensation of 3-acetylpyridine with methylamine (B109427) to form the corresponding imine, which is then asymmetrically reduced to the target amine. The success of this approach hinges on the use of a chiral catalyst or a chiral reducing agent to induce stereoselectivity.

Another plausible route is the asymmetric hydrogenation of an enamine precursor . This would involve the formation of an enamine from a derivative of 3-acetylpyridine, followed by hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. mdpi.com The catalyst's chiral environment would favor the formation of one enantiomer of the amine over the other.

Furthermore, the alkylation of a chiral imine or imine equivalent derived from a chiral auxiliary represents a classic strategy. A chiral amine auxiliary could be reacted with 3-acetylpyridine to form a chiral imine, which is then subjected to methylation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched N-methyl-1-(3-pyridinyl)ethanamine.

A rapid synthesis for a precursor, N-methyl-N-[1-(3-pyridyl)ethyl]-formamide, has been reported via the Leuckart reaction between 3-acetylpyridine and N-methylformamide. digitellinc.com This reaction was completed in 25 minutes with an 84% yield. digitellinc.com Subsequent hydrolysis of the formamide (B127407) would yield racemic N-methyl-1-(3-pyridinyl)ethanamine, which would then require chiral resolution.

Catalytic Enantioselective Routes

Catalytic enantioselective methods are highly desirable for their efficiency and atom economy. For the synthesis of N-methyl-1-(3-pyridinyl)ethanamine, transition metal-catalyzed asymmetric transfer hydrogenation or hydrogenation of the corresponding imine are prominent strategies.

Asymmetric Transfer Hydrogenation: This method typically employs a metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand, and a hydrogen donor (e.g., isopropanol (B130326), formic acid). The chiral catalyst facilitates the stereoselective transfer of hydrogen to the imine derived from 3-acetylpyridine and methylamine. For similar substrates, high enantioselectivities have been achieved. mdpi.com

Asymmetric Hydrogenation: Direct asymmetric hydrogenation of the imine with molecular hydrogen (H2) using a chiral catalyst is another powerful technique. Chiral catalysts often feature transition metals like iridium or rhodium coordinated to chiral phosphine ligands (e.g., BINAP derivatives). mdpi.com The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

While specific examples for the catalytic enantioselective synthesis of N-methyl-1-(3-pyridinyl)ethanamine are not extensively documented in publicly available literature, the principles from the synthesis of other chiral amines, including other pyridylethylamine derivatives, are applicable. For instance, the asymmetric synthesis of other chiral tetrahydroisoquinolines has been successfully achieved through iridium-catalyzed hydrogenation. mdpi.com

Diastereomeric Salt Formation for Chiral Resolution of N-methyl-1-(3-pyridinyl)ethanamine Oxalate (B1200264)

Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers of racemic amines. libretexts.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic N-methyl-1-(3-pyridinyl)ethanamine, oxalic acid itself is not a chiral resolving agent. Therefore, the direct formation of "N-methyl-1-(3-pyridinyl)ethanamine oxalate" as diastereomeric salts for resolution is not feasible. The resolution must be performed with a chiral acid, such as tartaric acid or its derivatives, followed by the liberation of the enantiomerically pure amine and its subsequent conversion to the oxalate salt if desired. researchgate.netnih.gov

The general procedure involves:

Reacting racemic N-methyl-1-(3-pyridinyl)ethanamine with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in a suitable solvent.

Inducing crystallization of one of the diastereomeric salts, which will be less soluble in the chosen solvent system.

Separating the crystallized diastereomeric salt by filtration.

Liberating the enantiomerically pure amine from the salt by treatment with a base.

Converting the free amine to the desired oxalate salt by reacting it with oxalic acid.

Optimization of Crystallization Conditions for Diastereomeric Salt Pairs

The success of a diastereomeric resolution hinges on the effective separation of the diastereomeric salts, which is governed by the crystallization process. Optimization of crystallization conditions is therefore paramount. Key parameters to consider include:

Solvent System: The choice of solvent is critical as it influences the solubility of the diastereomeric salts. A solvent or solvent mixture should be selected where the difference in solubility between the two diastereomers is maximized.

Temperature: Temperature affects solubility and the rate of crystallization. A controlled temperature profile, including cooling rates, can significantly impact the purity of the crystallized diastereomer.

Concentration: The concentration of the salts in the solution will determine the point of supersaturation and the onset of crystallization.

Resolving Agent: The choice of the chiral resolving agent itself is a crucial parameter. For amines, common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org

| Parameter | Effect on Crystallization | Example of Optimization |

| Solvent | Influences solubility difference between diastereomers. | Screening various alcohols, ketones, and their mixtures with water to find optimal selectivity. |

| Temperature | Affects solubility and nucleation/growth kinetics. | Controlled cooling ramps to promote the growth of larger, purer crystals. |

| Concentration | Determines supersaturation and yield. | Starting with a saturated solution at a higher temperature and cooling to a specific lower temperature. |

| Stoichiometry | The molar ratio of amine to resolving agent can impact the outcome. | Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt. |

Investigation of Crystallization Induced Diastereomeric Transformation (CIDT)

Crystallization Induced Diastereomeric Transformation (CIDT) is a powerful technique that can theoretically allow for the conversion of a racemic mixture into a single enantiomer with a yield greater than the 50% limit of classical resolution. This process requires that the stereocenter of the target molecule is labile under the resolution conditions, allowing for in-situ racemization of the undesired enantiomer in solution.

For N-methyl-1-(3-pyridinyl)ethanamine, the stereocenter at the benzylic position is generally stable under typical resolution conditions. Therefore, a classical CIDT is unlikely. However, a related process, known as Crystallization-Induced Dynamic Resolution (CIDR), could be conceptually applied if a reversible imine-enamine equilibrium could be established. In such a scenario, the continuous crystallization of one diastereomeric salt would shift the equilibrium in the solution, leading to a dynamic resolution. For a related compound, (1S)-1-(6-Chloro(3-pyridyl))ethylamine, Crystallization-Induced Dynamic Resolution has been mentioned as a potential strategy.

Characterization of Diastereomeric Excess and Enantiomeric Purity

The success of the resolution process must be quantified by determining the diastereomeric excess (de) of the crystallized salt and the enantiomeric excess (ee) of the final amine product. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining enantiomeric purity. The separated enantiomers are passed through a chiral stationary phase (CSP) which interacts differently with each enantiomer, leading to different retention times. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, but with a gaseous mobile phase. It is particularly effective for volatile amines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs):

CSAs: A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms transient diastereomeric complexes with each enantiomer, resulting in separate signals in the NMR spectrum for the two enantiomers, allowing for their quantification. acs.org

CDAs: The enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of covalent diastereomers. These diastereomers have distinct NMR spectra, and the integration of the signals allows for the determination of the enantiomeric ratio. acs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be a rapid method for determining enantiomeric excess, especially when a suitable chromophore is present in the molecule or can be introduced through derivatization. nih.gov

| Analytical Technique | Principle | Application to N-methyl-1-(3-pyridinyl)ethanamine |

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | Direct analysis of the enantiomeric composition of the final amine product. |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | Suitable for the analysis of the free amine. |

| NMR with CSAs | Formation of transient diastereomeric complexes with distinct NMR signals. | Non-destructive analysis of enantiomeric excess. |

| NMR with CDAs | Conversion to covalent diastereomers with different NMR spectra. | Provides a robust method for determining enantiomeric ratio. |

| CD Spectroscopy | Differential absorption of circularly polarized light by enantiomers. | Rapid screening for enantiomeric purity, potentially after derivatization to introduce a suitable chromophore. |

Exploration of Alternative Synthetic Pathways for the N-methyl-1-(3-pyridinyl)ethanamine Moiety

The synthesis of the N-methyl-1-(3-pyridinyl)ethanamine moiety, the free base of the titled compound, can be approached through several alternative pathways beyond classical methods. These advanced methodologies focus on efficiency, selectivity, and the construction of the core pyridinyl-ethanamine scaffold from various precursors.

The construction of the N-methyl-1-(3-pyridinyl)ethanamine scaffold can be achieved by employing various pyridinyl precursors, which undergo condensation and, in more complex analogues, cyclization reactions. A common starting material is 3-acetylpyridine, which contains the necessary pyridinyl and ethyl-keto groups. However, other precursors like nicotinic acid derivatives and bromopyridines can also be utilized. nih.govresearchgate.net

For instance, a synthetic pathway for trans-metanicotine analogues, a class of compounds related to N-methyl-1-(3-pyridinyl)ethanamine, was developed starting from 3-bromopyridine (B30812). nih.gov This multi-step synthesis involves a Heck reaction between 3-bromopyridine and an appropriate alkene, followed by functional group manipulations and a final substitution reaction with methylamine to introduce the required N-methylamino group. nih.gov While not a direct condensation in the classical sense, the coupling and subsequent substitution reactions serve to build the target molecule from a simple pyridinyl halide.

In the synthesis of more complex, conformationally restricted analogues of nicotine, cyclization reactions are paramount. mdpi.com These strategies often begin with functionalized pyridine (B92270) derivatives, such as 4-chloronicotinaldehyde (B38066) or 2,6-dichloro-4-methylnicotinic acid, which are then elaborated through a series of steps including condensations with amines and subsequent intramolecular cyclizations to build rigid, polycyclic systems containing the core pyridinyl and amino moieties. mdpi.com These advanced approaches highlight the versatility of pyridinyl precursors in constructing complex molecular architectures.

A pivotal step in many synthetic routes to N-methyl-1-(3-pyridinyl)ethanamine is the formation of the secondary amine group. Reductive amination is a highly versatile and widely employed method for this transformation, converting a carbonyl group (specifically, 3-acetylpyridine) and an amine (methylamine) into the target amine via an imine intermediate. wikipedia.orglibretexts.org

The general process involves two key stages:

Imine Formation: The reaction between the ketone (3-acetylpyridine) and methylamine forms a hemiaminal, which then reversibly loses water to form a Schiff base or imine intermediate (N-methyl-1-(3-pyridinyl)ethanimine). wikipedia.org

Reduction: The imine intermediate is then reduced to the final amine. The choice of reducing agent is critical for the reaction's success and selectivity. wikipedia.orgjocpr.com

Several classes of reducing agents can be employed for this purpose:

Hydride Reducing Agents: These are common laboratory reagents. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. jocpr.com NaBH₃CN is particularly effective for one-pot reductive aminations because it is a mild reducing agent that selectively reduces the protonated imine intermediate over the initial ketone, especially under weakly acidic conditions. wikipedia.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective agent, often favored for its effectiveness and reduced toxicity compared to cyanoborohydride-based reagents. wikipedia.orgresearchgate.net

Catalytic Hydrogenation: This "green chemistry" approach involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org This method is highly efficient and produces water as the only byproduct. It can be performed as a one-pot reaction where the ketone, amine, and catalyst are combined under a hydrogen atmosphere. wikipedia.org

Transfer Hydrogenation: In this variation, an organic molecule, such as isopropanol or formic acid, serves as the hydrogen source in the presence of a transition metal catalyst. rsc.orgresearchgate.net This can be advantageous as it avoids the need for high-pressure hydrogenation equipment.

The Leuckart-Wallach reaction is a classical, named reaction that represents a specific type of reductive amination. wikipedia.orgmdpi.com It uses formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source (if ammonia (B1221849) is used). wikipedia.orgnih.gov A direct application of this reaction has been reported for the synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide, the direct formamide precursor to N-methyl-1-(3-pyridinyl)ethanamine. digitellinc.com In this procedure, 3-acetylpyridine is heated with N-methylformamide at high temperatures (180-184°C), yielding the formamide product in high yield (84%) after a short reaction time (25 minutes). digitellinc.com The final amine is then obtained by hydrolysis of the formamide.

Interactive Table: Comparison of Reduction Strategies for Amine Formation

| Reduction Strategy | Typical Reagents | Key Advantages | Key Disadvantages | Citation |

|---|---|---|---|---|

| Hydride Reduction | NaBH(OAc)₃, NaBH₃CN | Mild, selective for imines, good for one-pot reactions. | Stoichiometric amounts needed, potential toxicity (HCN from NaBH₃CN). | wikipedia.org |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | High atom economy, clean byproduct (water). | Requires specialized pressure equipment, potential catalyst poisoning. | wikipedia.org |

| Transfer Hydrogenation | Isopropanol, Formic Acid, Metal Catalyst | Avoids high-pressure H₂, uses common reagents. | May require higher catalyst loading or temperatures. | rsc.orgresearchgate.net |

| Leuckart-Wallach | N-methylformamide, Formic Acid | One-step synthesis to formamide precursor, inexpensive reagents. | Requires high temperatures, produces a formamide intermediate needing hydrolysis. | wikipedia.orgdigitellinc.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. bohrium.combibliomed.org While a specific MCR for the direct synthesis of N-methyl-1-(3-pyridinyl)ethanamine is not prominently reported, the principles of MCRs can be applied to the construction of the core polysubstituted pyridine scaffold.

For example, various one-pot, four-component reactions are known for the synthesis of highly functionalized pyridine derivatives. nih.govekb.eg A typical reaction might involve an aldehyde, an active methylene (B1212753) compound (like malononitrile), a ketone, and an ammonium source (like ammonium acetate) to assemble the pyridine ring. bibliomed.orgnih.gov By carefully selecting the components, it is conceivable to design an MCR that builds a pyridine ring already bearing the side-chain precursor to the ethanamine moiety. For instance, using 3-acetylpyridine as the ketone component in certain MCRs could directly incorporate the required structural element onto a newly formed pyridine ring, which could then be further modified. ekb.eg

The advantages of MCRs include:

Efficiency: Reduction in the number of synthetic steps and purification procedures. bibliomed.org

Atom Economy: Maximizes the incorporation of starting material atoms into the final product. bibliomed.org

Diversity: Allows for the rapid generation of a library of related compounds by varying the starting components. bohrium.com

These features make MCRs an attractive, albeit exploratory, pathway for the construction of the N-methyl-1-(3-pyridinyl)ethanamine scaffold or its close analogues.

Purification and Isolation Techniques for the Oxalate Salt

Once the N-methyl-1-(3-pyridinyl)ethanamine free base is synthesized, it must be purified and converted to its stable, crystalline oxalate salt. The final purity of the product is highly dependent on this crucial step.

The formation of the oxalate salt is typically achieved by reacting the purified amine free base with oxalic acid. sciencemadness.org The general procedure involves dissolving the amine in a suitable solvent and adding a stoichiometric amount of oxalic acid, also dissolved in a solvent. journalspress.com The choice of solvent is critical for successful crystallization.

Key steps in purification and isolation include:

Purification of the Free Base: Before salt formation, the crude N-methyl-1-(3-pyridinyl)ethanamine is typically purified. Common methods include distillation (if thermally stable) or column chromatography to remove unreacted starting materials and reaction byproducts.

Salt Formation and Crystallization: The purified amine is dissolved in a solvent such as ethanol, isopropanol (IPA), or acetone. sciencemadness.org A solution of oxalic acid in a similar solvent is then added. The oxalate salt, being less soluble than the reactants, will precipitate out of the solution. The formation of a crystalline solid is often induced by cooling the solution, adding a less-polar anti-solvent (like diethyl ether or isopropyl ether), or by scratching the inside of the flask to create nucleation sites. sciencemadness.org

Isolation and Washing: The crystalline oxalate salt is collected by filtration. The collected solid is then washed with a cold solvent or an anti-solvent to remove any residual impurities, such as excess oxalic acid, that may be adsorbed on the crystal surface. sciencemadness.org

Drying: The final product is dried under vacuum to remove all traces of solvent. The result should be a pure, crystalline, and anhydrous salt. sciencemadness.org

The solubility characteristics of amine oxalate salts are key to this process. Oxalic acid is a strong dicarboxylic acid, capable of forming stable, well-defined crystalline salts with amines. sciencemadness.orggoogle.com The low solubility of ammonium oxalate in water at low temperatures (2.5 parts per hundred at 0°C) and its even lower solubility in alcohols like methanol (B129727) illustrate the tendency of oxalate salts to crystallize from common organic solvents. google.com Recrystallization from a suitable solvent system, such as an alcohol/ether mixture, can be performed if further purification is necessary to achieve high-purity this compound. sciencemadness.org

Comprehensive Structural Elucidation and Spectroscopic Characterization of N Methyl 1 3 Pyridinyl Ethanamine Oxalate

X-ray Crystallographic Analysis of N-methyl-1-(3-pyridinyl)ethanamine Oxalate (B1200264)

Determination of Absolute Configuration and Crystal Packing

No published X-ray diffraction data is available to determine the crystal system, space group, or unit cell dimensions. Information regarding the absolute configuration, typically determined via methods like anomalous dispersion, is absent from the scientific record.

Elucidation of Hydrogen Bonding Networks and Supramolecular Assembly

Detailed information on hydrogen bond donors, acceptors, bond distances, and angles, which would define the supramolecular architecture, has not been reported.

Analysis of Intermolecular Interactions within the Crystal Lattice

A description of other non-covalent interactions, such as π-π stacking or van der Waals forces that contribute to the crystal's stability, is contingent on crystallographic studies that have not been published.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Diastereomer Differentiation

Publicly accessible ¹H and ¹³C NMR spectra with definitive assignments for N-methyl-1-(3-pyridinyl)ethanamine oxalate are unavailable. Research detailing the use of NMR for the stereochemical analysis of this specific compound could not be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bond Detection

While general spectral regions for the functional groups present (amines, pyridines, oxalates) are known, specific, assigned FT-IR and Raman spectra for this compound have not been published. This prevents a detailed analysis of its vibrational modes and the spectroscopic indicators of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within the pyridine (B92270) ring. The aliphatic side chain, N-methyl-1-ethanamine, does not possess chromophores that absorb in the typical UV-Vis region (200-800 nm). Therefore, the UV-Vis spectrum is expected to be very similar to that of other 3-substituted pyridine derivatives.

Analysis of the structurally related compound, 1-pyridin-3-yl-ethylamine, reveals absorption maxima at approximately 204 nm and 258 nm. sielc.com These absorptions are characteristic of π → π* and n → π* transitions within the aromatic pyridine ring. The pyridine moiety contains a conjugated system of double bonds (π electrons) and a nitrogen atom with a lone pair of non-bonding electrons (n electrons).

The more intense absorption band, likely observed in the far UV region, corresponds to the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. A second, typically less intense band, is attributed to the n → π* transition, resulting from the excitation of a non-bonding electron from the nitrogen atom to a π* anti-bonding orbital. The presence of the N-methyl-1-ethanamine substituent at the 3-position of the pyridine ring is not expected to significantly shift these absorption maxima, as it does not extend the conjugation of the aromatic system.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~204 | π → π | Pyridine Ring |

| ~258 | n → π | Pyridine Ring |

Data is predicted based on the analysis of the structurally similar compound 1-pyridin-3-yl-ethylamine. sielc.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry provides critical information regarding the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, analysis would typically be performed on the free base, N-methyl-1-(3-pyridinyl)ethanamine, after dissociation of the oxalate salt. The molecular weight of the free base is 136.20 g/mol .

The fragmentation of N-methyl-1-(3-pyridinyl)ethanamine is expected to follow characteristic pathways for aliphatic amines and pyridine derivatives. The molecular ion peak ([M]⁺) would be observed at m/z 136. The fragmentation is likely initiated by the cleavage of bonds adjacent to the nitrogen atom, which is a common fragmentation pathway for amines.

A primary fragmentation route would involve the cleavage of the C-C bond between the ethylamine (B1201723) side chain and the pyridine ring (α-cleavage relative to the ring), leading to the formation of a stable pyridinium-type ion. Another significant fragmentation pathway is the cleavage of the bond between the two carbon atoms of the ethylamine side chain.

Table 2: Predicted Mass Spectrometry Fragmentation Data for N-methyl-1-(3-pyridinyl)ethanamine

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion ([M]⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 93 | [C₅H₅NCH₂]⁺ | Cleavage of the C-C bond of the ethylamine side chain |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

| 44 | [CH₃NHCH₂]⁺ | Cleavage of the bond between the ethylamine side chain and the pyridine ring |

Fragmentation data is predicted based on general principles of mass spectrometry and analysis of similar compounds.

Thermal Analysis Studies (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Salt Stability and Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For an amine oxalate salt, the TGA thermogram is expected to show a multi-step decomposition process. The initial weight loss may correspond to the loss of any absorbed water. The subsequent decomposition would involve the breakdown of the oxalate salt into its respective amine and oxalic acid, followed by the decomposition of these components.

The decomposition of amine oxalate salts often proceeds via the formation of the free amine and oxalic acid, which then decompose at higher temperatures. Oxalic acid is known to decompose into carbon dioxide, carbon monoxide, and water. The amine component will also undergo thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve for this compound would be expected to show endothermic and exothermic events corresponding to phase transitions and decomposition. An initial endothermic peak would likely correspond to the melting of the salt. This would be followed by one or more exothermic peaks associated with the decomposition of the compound. The temperatures of these peaks provide information on the thermal stability of the salt. The thermal decomposition of similar ammonium (B1175870) carboxylate salts has been observed to occur in a single major step at temperatures between 133-204 °C. unca.edu

Table 3: Predicted Thermal Analysis Data for this compound

| Analysis Technique | Predicted Observation | Interpretation |

| TGA | Multi-step weight loss | Initial loss of water (if hydrated), followed by decomposition of the oxalate salt and the amine. |

| DSC | Endothermic peak followed by exothermic peak(s) | Melting of the salt, followed by decomposition. |

Thermal analysis data is predicted based on the known behavior of amine oxalate salts and related organic compounds. unca.edu

Chemical Reactivity and Transformation Pathways of N Methyl 1 3 Pyridinyl Ethanamine Oxalate

Reactivity of the Pyridinyl Nitrogen in Chemical Transformations

The pyridinyl nitrogen acts as an electron-withdrawing group through an inductive effect. mdpi.comdigitellinc.com This electronic pull can render adjacent positions more susceptible to nucleophilic attack and can influence the reactivity of the entire side chain. For instance, in analogous structures, the electron-deficient nature of the pyridine (B92270) ring has been shown to make attached groups, such as imines, more prone to hydrolysis, a process that can be catalyzed by transition metals like palladium. mdpi.com The pyridine nitrogen's ability to coordinate with metal catalysts can facilitate such transformations by further increasing the electrophilicity of the ring system. mdpi.com

Furthermore, the aromatic pyridine ring can participate in non-covalent interactions, specifically π-π stacking. acs.org These interactions are crucial in various chemical and biological systems, influencing molecular recognition and the formation of supramolecular assemblies. In the context of chemical transformations, such interactions could play a role in directing the approach of reagents or stabilizing transition states.

Chemical Behavior of the Secondary Amine Functionality

The secondary amine group (–NH) is one of the most reactive centers in the N-methyl-1-(3-pyridinyl)ethanamine moiety. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. ncert.nic.in This functionality is central to many of the compound's characteristic chemical transformations.

Key reactions involving the secondary amine include:

Alkylation: Secondary amines react with alkyl halides to form tertiary amines. ncert.nic.inopenstax.org This reaction proceeds via nucleophilic substitution. However, the reaction can be challenging to control, as the resulting tertiary amine is also nucleophilic and can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org

Acylation: A common and more controllable reaction is acylation, where the secondary amine reacts with acid chlorides or acid anhydrides to yield a stable tertiary amide. openstax.orglibretexts.org This nucleophilic acyl substitution is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.inlibretexts.org

Sulfonation: In a similar fashion to acylation, reaction with sulfonyl chlorides produces sulfonamides. wikipedia.org This reaction, known as the Hinsberg reaction, is a classic test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

Hofmann Elimination: While not a direct reaction of the secondary amine, it represents a potential transformation pathway. The secondary amine can first be exhaustively methylated (e.g., with excess methyl iodide) to create a quaternary ammonium salt. openstax.org This converts the amino group into a good leaving group, which can then be eliminated via an E2 reaction upon heating with a strong base (like silver oxide) to form an alkene. openstax.orglibretexts.org

Table 1: Key Chemical Transformations of the Secondary Amine Functionality

| Reaction Type | Reagent | Product Type | Description |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Nucleophilic substitution that adds an alkyl group to the nitrogen. Can lead to over-alkylation. libretexts.orglibretexts.org |

| Acylation | Acid Chloride (R'-COCl) or Anhydride | Tertiary Amide | Forms a stable amide by replacing the hydrogen on the nitrogen with an acyl group. ncert.nic.inopenstax.org |

| Sulfonation | Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide | Forms a sulfonamide, a key reaction for amine characterization (Hinsberg test). wikipedia.org |

| Salt Formation | Acid (HX) | Ammonium Salt | The basic amine reacts with acids to form the corresponding ammonium salt. wikipedia.org |

Role and Reactivity of the Oxalate (B1200264) Counterion in Solution and Solid State

The oxalate dianion (C₂O₄²⁻) is present in the compound as a counterion to the protonated form of the N-methyl-1-(3-pyridinyl)ethanamine cation. Its role is primarily to ensure charge neutrality in the solid-state crystal lattice. However, it also influences the compound's properties and reactivity in solution.

Hydrolysis Reactions and By-product Formation

Oxalate is the conjugate base of oxalic acid, a weak dicarboxylic acid. In aqueous solutions, the oxalate ion can act as a base, accepting protons from water in a hydrolysis reaction to form the hydrogen oxalate ion (HC₂O₄⁻) and, subsequently, oxalic acid (H₂C₂O₄), depending on the pH of the solution. This process generates hydroxide (B78521) ions, thereby increasing the basicity of the solution. The basic nature of the oxalate counterion can influence the stability and reaction pathways of the parent molecule, particularly in reactions sensitive to pH. While the oxalate ion itself is generally stable, its presence can create a basic environment that may promote degradation or side reactions of the amine cation.

Salt Exchange Reactions and Derivatization via Anion Exchange

The oxalate salt of N-methyl-1-(3-pyridinyl)ethanamine can undergo salt exchange reactions, also known as anion exchange or metathesis. This process allows for the derivatization of the compound by replacing the oxalate anion with a different anion, thereby altering the salt's physical properties, such as solubility, crystallinity, and melting point, without changing the chemical structure of the active cation.

This exchange can be achieved by several methods:

Reaction with a Strong Acid: Treating an aqueous solution of the oxalate salt with a strong acid containing the desired new anion (e.g., hydrochloric acid or sulfuric acid) can precipitate the new, less soluble salt or leave it in solution after removal of the precipitated oxalic acid.

Reaction with another Salt: Mixing a solution of the oxalate salt with a solution of another salt containing the desired anion can lead to the precipitation of the least soluble salt combination. For example, reacting the oxalate salt with a calcium salt would precipitate calcium oxalate, leaving the amine cation with the anion from the calcium salt.

Ion-Exchange Chromatography: Passing a solution of the compound through an ion-exchange resin loaded with the desired anion will cause the oxalate ions to bind to the resin while releasing the new anions into the solution to pair with the amine cation. A similar principle is used when silver oxide is employed to exchange a halide ion for a hydroxide ion in ammonium salts. openstax.org

Investigations into Chemical Stability and Degradation Mechanisms

The chemical stability of N-methyl-1-(3-pyridinyl)ethanamine oxalate is a critical parameter, with potential degradation pathways involving both the cation and the counterion, particularly under thermal stress.

Thermal Degradation Pathways

While specific studies on the thermal degradation of this compound are not detailed in the provided search results, the degradation pathways can be inferred from studies on structurally similar amines, such as ethylenediamine (B42938) (EDA) and N-methyl-1,2-ethanediamine (N-MEDA). researchgate.net The degradation of these amines at elevated temperatures often proceeds through the formation of carbamate (B1207046) intermediates, which can then undergo further reactions. researchgate.net

For N-methyl-1-(3-pyridinyl)ethanamine, the likely point of thermal degradation is the N-methyl-ethanamine side chain rather than the more stable pyridine ring. Potential degradation pathways could include:

Intramolecular Cyclization: The secondary amine could undergo cyclization, possibly after initial reactions involving atmospheric components like CO₂, to form cyclic urea (B33335) or imidazolidinone-type structures, a pathway observed in the degradation of similar diamines. researchgate.net

Intermolecular Reactions: The amine could react with another molecule of itself or a degradation fragment. For example, a free amine could nucleophilically attack an intermediate to form urea-like compounds, which is a known degradation pathway for ethylenediamine. researchgate.net

These proposed pathways are based on the known reactivity of secondary amines and the degradation mechanisms of related compounds, suggesting that the ethylamine (B1201723) portion of the molecule is the most susceptible to thermal decomposition. researchgate.net

Oxidative and Reductive Transformations

The transformation of this compound can proceed through various oxidative and reductive pathways, targeting the N-methyl group, the ethylamine side chain, or the pyridine ring. These transformations can be achieved through both chemical reagents and biological systems, primarily involving enzymatic processes.

Oxidative processes are crucial in the metabolism and degradation of N-methyl-1-(3-pyridinyl)ethanamine. The primary sites for oxidation are the N-methyl group and the pyridine ring nitrogen.

N-Demethylation: A significant metabolic pathway for tertiary amines is N-demethylation. This reaction involves the removal of the methyl group from the nitrogen atom, converting the tertiary amine to a secondary amine. In biological systems, this process is often catalyzed by cytochrome P450 (CYP) enzymes. The generally accepted mechanism involves the oxidation of the methyl group to a hydroxymethyl intermediate, which is unstable and subsequently breaks down to yield the demethylated amine and formaldehyde. Studies on the enzymatic N-demethylation of tertiary amines have shown that the cleavage of the C-H bond of the N-methyl group can be a rate-limiting step.

Oxidative Deamination: The ethylamine side chain can undergo oxidative deamination, a reaction catalyzed by monoamine oxidases (MAOs). This two-step process begins with the enzymatic conversion of the amine to an imine, followed by non-enzymatic hydrolysis to an aldehyde or ketone and ammonia (B1221849). For N-methyl-1-(3-pyridinyl)ethanamine, this would likely result in the formation of 1-(3-pyridinyl)ethanone and methylamine (B109427). The selectivity of MAO-A and MAO-B for different substrates is a key factor in this transformation.

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids. Pyridine N-oxides are often metabolites of pyridine-containing drugs.

The following table summarizes potential oxidative transformation products of N-methyl-1-(3-pyridinyl)ethanamine based on known reactions of analogous compounds.

| Starting Material | Transformation | Reagent/Enzyme | Product(s) |

| N-methyl-1-(3-pyridinyl)ethanamine | N-Demethylation | Cytochrome P450 | 1-(3-pyridinyl)ethanamine, Formaldehyde |

| N-methyl-1-(3-pyridinyl)ethanamine | Oxidative Deamination | Monoamine Oxidase (MAO) | 1-(3-pyridinyl)ethanone, Methylamine |

| N-methyl-1-(3-pyridinyl)ethanamine | N-Oxidation | Peroxy acids | N-methyl-1-(3-pyridinyl-N-oxide)ethanamine |

Reductive pathways for N-methyl-1-(3-pyridinyl)ethanamine primarily involve the pyridine ring, which can be reduced to form dihydropyridine (B1217469) and piperidine (B6355638) derivatives. The quaternization of the pyridine nitrogen to form an N-methylpyridinium salt enhances its susceptibility to reduction.

Reduction of the Pyridine Ring: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation, often using catalysts like platinum or palladium, can reduce the aromatic ring. The reduction of N-methylpyridinium salts with reducing agents such as sodium borohydride (B1222165) is a well-established method for the synthesis of dihydropyridines and tetrahydropyridines. The reaction conditions, including the solvent and temperature, can influence the degree of reduction. For instance, the hydrogenation of N-methylquinolinium salts (which contain a pyridine ring fused to a benzene (B151609) ring) can selectively reduce either the benzene or the pyridine ring depending on the solvent.

Reductive Amination (Indirect Pathway): While not a direct reduction of the starting material, if oxidative deamination occurs to form 1-(3-pyridinyl)ethanone, this ketone could potentially undergo reductive amination to form various amine products, depending on the amine source and reducing agent used.

The table below illustrates potential reductive transformation products of the N-methylpyridinium form of the compound.

| Starting Material | Transformation | Reagent/Catalyst | Product(s) |

| N-methyl-1-(3-pyridinyl)ethanaminium ion | Catalytic Hydrogenation | Pt, H₂ | N-methyl-1-(piperidin-3-yl)ethanamine |

| N-methyl-1-(3-pyridinyl)ethanaminium iodide | Reduction | Sodium borohydride | 1,2,5,6-Tetrahydro-N-methyl-1-(3-pyridinyl)ethanamine and other isomers |

Theoretical and Computational Chemistry Approaches to N Methyl 1 3 Pyridinyl Ethanamine Oxalate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For N-methyl-1-(3-pyridinyl)ethanamine oxalate (B1200264), DFT methods, such as the B3LYP hybrid functional combined with a suitable basis set like 6-311++G(d,p), are employed to predict a wide range of properties. asianpubs.orgnih.gov These calculations typically begin by optimizing the ground-state geometry of the N-methyl-1-(3-pyridinyl)ethanaminium cation and the oxalate anion, identifying the most stable three-dimensional structure.

DFT calculations provide a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO represents the ability of the molecule to donate an electron, while the LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

In the case of N-methyl-1-(3-pyridinyl)ethanamine oxalate, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the non-bonding electrons of the amine, while the LUMO would likely be distributed across the pyridinium (B92312) ring system. In the salt, the electrostatic potential surface would clearly show the positive charge concentrated around the protonated amine (N-H) and the negative charge on the oxygen atoms of the oxalate anion, indicating the sites for electrophilic and nucleophilic attack, respectively. asianpubs.orgresearchgate.net

| Calculated Property | Typical Significance | Expected Finding for N-methyl-1-(3-pyridinyl)ethanaminium |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on pyridine ring and amine nitrogen |

| LUMO Energy | Electron-accepting ability | Distributed across the aromatic pyridinium system |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A larger gap indicates higher stability |

| Molecular Electrostatic Potential (MEP) | Reactive site prediction | Positive potential on N-H, negative on oxalate oxygens |

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. nih.gov These theoretical spectra can be compared with experimental results to confirm the molecular structure and the vibrational assignments of specific functional groups. For instance, calculations can precisely predict the stretching frequencies for the N-H bond of the protonated amine, the C=O bonds of the oxalate, and the characteristic ring vibrations of the pyridine moiety. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov This allows for a direct comparison with experimental NMR data, aiding in the complete assignment of all proton and carbon signals in the molecule.

| Spectroscopic Mode | Key Functional Group | Predicted Wavenumber/Shift (Illustrative) | Significance |

|---|---|---|---|

| IR/Raman | N⁺-H Stretch | ~2800-3100 cm⁻¹ | Confirms protonation of the amine |

| IR/Raman | C=O Stretch (Oxalate) | ~1650-1750 cm⁻¹ | Identifies the carboxylate groups |

| IR/Raman | C=N/C=C Stretch (Pyridine) | ~1550-1650 cm⁻¹ | Confirms the aromatic ring structure |

| ¹³C NMR | Pyridine Carbons | ~120-150 ppm | Assignment of aromatic carbons |

| ¹H NMR | Methyl Protons (-NCH₃) | ~2.5-3.0 ppm | Assignment of the N-methyl group |

N-methyl-1-(3-pyridinyl)ethanamine has rotational freedom around its C-C and C-N single bonds. Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting conformer. mdpi.com This process generates a potential energy landscape, which reveals the most stable, low-energy conformations of the molecule. researchgate.neteurjchem.com For N-methyl-1-(3-pyridinyl)ethanamine, this analysis would determine the preferred spatial orientation of the pyridine ring relative to the ethylamine (B1201723) side chain, which can influence its interaction with other molecules and its crystal packing. The global energy minimum conformation found through these calculations often corresponds closely to the structure observed in a crystal lattice. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. For the synthesis of N-methyl-1-(3-pyridinyl)ethanamine, a likely pathway is the Leuckart reaction, which involves the reductive amination of a ketone (3-acetylpyridine) using a formamide (B127407) derivative. mdpi.comwikipedia.org DFT calculations can be used to model this entire reaction pathway. mdpi.com

This involves identifying and optimizing the structures of reactants, intermediates, transition states, and products. By calculating the energies of the transition states, researchers can determine the activation energy for each step of the reaction, providing a kinetic profile and identifying the rate-determining step. acs.org Such studies can validate a proposed mechanism by showing that it is energetically feasible and can explain experimental observations. wikipedia.org

Simulation of Intermolecular Interactions and Crystal Packing

As an ionic salt, the solid-state structure of this compound is governed by strong intermolecular interactions. Computational modeling can simulate these forces to predict the crystal packing arrangement. The primary interactions are the strong hydrogen bonds between the protonated secondary amine (the H-bond donor, N⁺-H) and the carboxylate oxygen atoms of the oxalate anion (the H-bond acceptors). asianpubs.orgmdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Ionic Hydrogen Bond | N⁺-H (Ammonium) | O=C (Oxalate) | 2.7 - 2.9 | Primary interaction defining the salt structure mdpi.com |

| Hydrogen Bond | C-H (Pyridine) | O=C (Oxalate) | 3.0 - 3.5 | Stabilizes crystal packing asianpubs.org |

| Hydrogen Bond | C-H (Ethyl) | O=C (Oxalate) | 3.1 - 3.6 | Contributes to 3D lattice stability |

| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.8 | Possible interaction between adjacent cations |

Prediction of Chiroptical Properties (e.g., Circular Dichroism)

The carbon atom attached to the pyridine ring and the methylamine (B109427) group in N-methyl-1-(3-pyridinyl)ethanamine is a stereocenter, meaning the molecule is chiral and exists as two enantiomers, (R) and (S). Chiroptical techniques like circular dichroism (CD) spectroscopy are used to distinguish between these enantiomers.

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the CD spectrum of a chiral molecule. nih.gov By calculating the electronic transitions for a specific enantiomer (e.g., the R-enantiomer), a theoretical CD spectrum can be generated. Comparing the predicted spectrum with the experimentally measured one allows for the unambiguous assignment of the absolute configuration of the synthesized compound. nih.gov Functionals like CAM-B3LYP have been shown to be particularly effective for accurately predicting CD spectra, especially for molecules with charge-transfer characteristics. nih.gov

Synthesis and Characterization of Structural Analogs and Derivatives of N Methyl 1 3 Pyridinyl Ethanamine Oxalate

Modification of the N-methyl Group and its Impact on Chemical Properties

The N-methyl group of N-methyl-1-(3-pyridinyl)ethanamine is a key site for structural modification. Altering this group, for instance, by replacing the methyl with larger alkyl groups (ethyl, propyl, etc.) or by removing it entirely to yield the secondary amine, can influence the compound's steric and electronic properties. These changes can affect basicity, nucleophilicity, and receptor binding affinity in biological contexts.

In analogous chemical systems, such as norbelladine (B1215549) derivatives, N-methylation has been shown to impact biological activity. mdpi.com The synthesis of these N-alkylated analogs typically involves standard organic chemistry techniques. For example, secondary amines can be alkylated using alkyl halides. Alternatively, reductive amination of 3-acetylpyridine (B27631) with different primary amines (ethylamine, propylamine) can generate a series of N-alkyl-1-(3-pyridinyl)ethanamines. The synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide, a related precursor, has been achieved via the Leuckart reaction, highlighting a viable synthetic route. digitellinc.com

The impact of these modifications is often characterized using spectroscopic methods like NMR and mass spectrometry to confirm the structure, while changes in physicochemical properties like pKa, solubility, and lipophilicity are determined through established analytical techniques.

Derivatization and Functionalization of the Pyridine (B92270) Ring

The pyridine ring is a versatile scaffold for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's properties.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the pyridine ring towards aromatic substitution is dictated by the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is significantly more difficult than on benzene (B151609) and requires harsh reaction conditions. quora.comquimicaorganica.org The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions (ortho and para to the nitrogen). Consequently, electrophilic substitution, when it occurs, is directed to the 3- and 5-positions (meta). quora.comquora.com This is because the cationic intermediate (sigma complex) formed by attack at the 3-position is more stable, as it avoids placing a positive charge on the already electron-deficient nitrogen atom. quora.comquimicaorganica.org However, a significant challenge in the electrophilic substitution of pyridines is that many electrophilic reagents are acidic and will first react with the basic nitrogen lone pair, further deactivating the ring. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comvaia.com Attack by a nucleophile at these positions generates a high-energy anionic intermediate whose aromaticity is broken. stackexchange.com This intermediate is stabilized by resonance, with one of the resonance forms placing the negative charge on the electronegative nitrogen atom, which is a major stabilizing contribution. stackexchange.comvaia.com This stabilization is not possible when the attack occurs at the 3-position. stackexchange.com A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. pearson.com For a 3-substituted pyridine like N-methyl-1-(3-pyridinyl)ethanamine, nucleophilic substitution would be expected to occur at the 2-, 4-, or 6-positions if a suitable leaving group (like a halide) is present at one of those positions.

| Reaction Type | Preferred Positions | Reactivity Compared to Benzene | Key Intermediates |

| Electrophilic Aromatic Substitution (EAS) | 3, 5 | Less Reactive | Cationic (avoids positive charge on N) quora.comquimicaorganica.org |

| Nucleophilic Aromatic Substitution (NAS) | 2, 4, 6 | More Reactive (with leaving group) | Anionic (stabilized by N) stackexchange.comvaia.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridine systems. libretexts.org These reactions offer a milder and more selective alternative to traditional substitution methods for functionalizing the pyridine ring.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples a pyridyl halide or triflate with a boronic acid or ester. It is a versatile method for introducing aryl, heteroaryl, or alkyl groups onto the pyridine ring. nih.govacs.orgsigmaaldrich.com

Heck Coupling: This reaction forms a carbon-carbon bond between a pyridyl halide and an alkene. sigmaaldrich.com

Sonogashira Coupling: This reaction couples a pyridyl halide with a terminal alkyne, providing access to alkynylpyridines. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a pyridyl halide and an amine, enabling the synthesis of aminopyridines. libretexts.orgnih.gov

These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. For a 3-substituted pyridine, introducing a halogen at another position on the ring (e.g., 2-bromo-3-substituted pyridine) creates a handle for these powerful C-C and C-N bond-forming reactions. nih.gov

| Reaction Name | Bond Formed | Reactants |

| Suzuki-Miyaura | C-C | Organohalide + Organoboron Compound |

| Heck | C-C | Organohalide + Alkene |

| Sonogashira | C-C | Organohalide + Terminal Alkyne |

| Buchwald-Hartwig | C-N | Organohalide + Amine |

Synthesis of Analogs with Varied Alkyl Chain Lengths and Substitution Patterns

The synthesis of analogs with modifications to the ethylamine (B1201723) side chain can be achieved through several synthetic strategies. To vary the length of the alkyl chain, one can start with different pyridyl ketones. For example, reacting 3-propionylpyridine (B73230) or 3-butyrylpyridine with methylamine (B109427) under reductive amination conditions would yield analogs with propyl or butyl chains, respectively.

Introducing substitutions on the alkyl chain itself is also feasible. For instance, starting with a substituted 3-acetylpyridine derivative could lead to analogs with functional groups on the ethylamine backbone. The synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide from 3-acetylpyridine and N-methylformamide demonstrates a key synthetic transformation that can be adapted for creating diverse analogs. digitellinc.com The characterization of these new analogs relies on spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Formation and Characterization of Other Inorganic and Organic Salts of N-methyl-1-(3-pyridinyl)ethanamine

The parent compound is an oxalate (B1200264) salt, but as a basic amine, N-methyl-1-(3-pyridinyl)ethanamine can form salts with a wide variety of both inorganic and organic acids. The choice of the counter-ion can significantly affect the compound's physical properties, including its crystallinity, solubility, melting point, and stability, without altering the structure of the primary molecule.

Inorganic Salts: Common inorganic salts are formed with acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄), yielding hydrochloride, sulfate, and phosphate (B84403) salts, respectively. An example of a related compound forming a trihydrochloride salt has been documented.

Organic Salts: A vast array of organic acids can be used to form salts. Examples include dicarboxylic acids like fumaric acid and maleic acid, and hydroxy acids like tartaric acid and citric acid. imperfectpharmacy.in These organic counter-ions can offer advantages in terms of modifying solubility or preparing crystalline forms suitable for X-ray diffraction analysis.

The formation of these salts is typically a straightforward acid-base reaction, where the amine and the chosen acid are combined in a suitable solvent, often leading to the precipitation of the salt. Characterization involves techniques like melting point determination, elemental analysis, and spectroscopic methods (e.g., FTIR) to confirm the presence of the counter-ion. X-ray crystallography is the definitive method for elucidating the three-dimensional structure of the crystalline salt.

| Salt Type | Example Acids | Resulting Salt |

| Inorganic | Hydrochloric Acid (HCl) | Hydrochloride |

| Sulfuric Acid (H₂SO₄) | Sulfate | |

| Phosphoric Acid (H₃PO₄) | Phosphate | |

| Organic | Fumaric Acid | Fumarate imperfectpharmacy.in |

| Maleic Acid | Maleate imperfectpharmacy.in | |

| Tartaric Acid | Tartrate imperfectpharmacy.in | |

| Citric Acid | Citrate | |

| Oxalic Acid | Oxalate |

Exploration of Advanced Chemical Applications of N Methyl 1 3 Pyridinyl Ethanamine Oxalate Non Biological

Investigation as a Precursor in Materials Chemistry and Advanced Coatings

There is no specific literature detailing the use of N-methyl-1-(3-pyridinyl)ethanamine oxalate (B1200264) as a precursor in materials chemistry or for advanced coatings. The discussion below is based on the known reactivity of its structural motifs.

No published research explicitly demonstrates the use of N-methyl-1-(3-pyridinyl)ethanamine or its oxalate salt as a ligand for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.

However, the core structure, a substituted pyridine (B92270), is a common building block in coordination chemistry. The nitrogen atom of the pyridine ring is a well-established coordination site for metal ions. Research on other polypyridine ligands shows their utility in assembling complex coordination polymers with diverse topologies and properties, such as porosity for gas sorption. enamine.netnih.gov For example, various polypyridine spacers have been successfully used to link metal clusters, demonstrating that the dimensionality and topology of the resulting network are highly dependent on the geometry of the pyridine-based ligand. enamine.net The presence of both a pyridine nitrogen and a secondary amine nitrogen in N-methyl-1-(3-pyridinyl)ethanamine offers potential for it to act as a bidentate or bridging ligand in the formation of such extended structures, though this remains hypothetical without experimental validation.

Currently, there are no studies available on the application of N-methyl-1-(3-pyridinyl)ethanamine oxalate in surface modification or as a protective coating. In principle, molecules containing amine and pyridine groups can be grafted onto surfaces to alter their chemical properties, such as wettability or adhesion. Pyridine derivatives, in particular, are known to have applications as corrosion inhibitors for metals, a function related to the ability of the nitrogen lone pair to coordinate to the metal surface.

Role in Supramolecular Assembly and Crystal Engineering

Direct research on the supramolecular assembly and crystal engineering of this compound is absent from the literature.

The molecule itself, being an oxalate salt, is a product of crystal engineering. It contains multiple hydrogen bond donors (the secondary ammonium (B1175870) proton and the carboxylic acid protons of the oxalate) and acceptors (the pyridine nitrogen, the secondary amine, and the carboxylate oxygens). chemicalregister.com This array of functional groups makes it an interesting candidate for forming complex hydrogen-bonded networks. Studies on other pyrazole (B372694) derivatives have shown how O—H···N hydrogen bonds can direct the assembly of molecules into specific supramolecular structures like tetramers, which then form extended sheets. nih.gov While the specific packing and intermolecular interactions for this compound have not been reported, its structure suggests a high potential for forming robust, hydrogen-bonded architectures.

Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

N-methyl-1-(3-pyridinyl)ethanamine is a chiral compound. While there is no literature reporting the use of its oxalate salt in asymmetric catalysis, chiral amines and pyridine derivatives are foundational in this field. Chiral ligands are crucial for enantioselective metal-catalyzed reactions, and chiral organocatalysts are widely used in various transformations. mdpi.com

Structurally similar chiral amines, such as N,alpha-Dimethylbenzylamine, are well-known resolving agents and precursors for chiral ligands. nih.gov Furthermore, chiral pyridine N-oxides have been employed as ligands in asymmetric synthesis. mdpi.com The combination of a stereogenic center adjacent to a pyridine ring in N-methyl-1-(3-pyridinyl)ethanamine makes it a plausible, yet untested, candidate for a chiral ligand or organocatalyst. Its effectiveness would depend on its ability to create a specific chiral environment around a catalytic center, a potential that has not been explored experimentally.

Use in Analytical Chemistry as a Chiral Derivatizing Agent or Stationary Phase Component

No advanced analytical applications, such as its use as a chiral derivatizing agent or as a component of a chiral stationary phase (CSP) for chromatography, have been reported for this compound.

The development of new CSPs is an active area of research for separating enantiomers via high-performance liquid chromatography (HPLC). nih.govmdpi.com Often, chiral molecules are bonded to a solid support like silica (B1680970) gel to create a CSP. nih.gov Polysaccharide-based and Pirkle-type columns are common, but there is continuous development of novel phases. Given its chirality, N-methyl-1-(3-pyridinyl)ethanamine could theoretically be incorporated into a CSP. For instance, novel CSPs have been prepared by bonding chiral amines to silica gel to achieve enantioseparation of various compounds. nih.gov However, no such application has been realized for the title compound.

Future Research Directions and Emerging Avenues for N Methyl 1 3 Pyridinyl Ethanamine Oxalate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-methyl-1-(3-pyridinyl)ethanamine and its subsequent conversion to the oxalate (B1200264) salt can be achieved through established chemical transformations. However, future research could focus on developing more sustainable and efficient synthetic routes.

A plausible and established method for the synthesis of the parent amine, N-methyl-1-(3-pyridinyl)ethanamine, is through the reductive amination of 3-acetylpyridine (B27631) with methylamine (B109427). libretexts.orgyoutube.com This two-step process involves the formation of an imine intermediate followed by its reduction to the corresponding amine. The Leuckart reaction, a variation of reductive amination, has been shown to be effective for the synthesis of analogous N-methyl-(1-phenylethyl)formamides and could be adapted for this synthesis. digitellinc.com The reaction of 3-acetylpyridine with N-methylformamide at elevated temperatures could produce the formamide (B127407) intermediate, which can then be hydrolyzed to yield the desired secondary amine. digitellinc.com

The final step, the formation of the oxalate salt, is a straightforward acid-base reaction. The amine freebase is dissolved in a suitable solvent, such as isopropanol (B130326), and treated with a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent. sciencemadness.org The resulting N-methyl-1-(3-pyridinyl)ethanamine oxalate precipitates and can be isolated by filtration.

Future research in this area should aim to:

Develop catalytic reductive amination processes that avoid stoichiometric reducing agents, thus improving the atom economy and reducing waste. nih.govorganic-chemistry.org

Investigate the use of green solvents and renewable starting materials to enhance the sustainability of the synthesis.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for N-methyl-1-(3-pyridinyl)ethanamine

| Method | Precursors | Reagents | Advantages | Potential for Improvement |

|---|---|---|---|---|

| Reductive Amination | 3-Acetylpyridine, Methylamine | Sodium borohydride (B1222165) or other reducing agents | High yield, well-established | Use of stoichiometric, often hazardous, reducing agents |

| Leuckart Reaction | 3-Acetylpyridine, N-methylformamide | Formic acid (often in situ) | Uses inexpensive reagents | High temperatures, potential for side products |

| Catalytic Reductive Amination | 3-Acetylpyridine, Methylamine | H₂, Metal catalyst (e.g., Pd/C, Fe-based) | High atom economy, cleaner process | Requires specialized equipment for handling hydrogen gas |

Advanced Computational Investigations into Complex Reaction Systems

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. researchgate.net Density Functional Theory (DFT) studies, in particular, can provide valuable insights into its electronic structure, reactivity, and potential interactions. nih.govresearchgate.net

Future computational research could focus on:

Conformational Analysis: Determining the most stable conformations of the N-methyl-1-(3-pyridinyl)ethanamine cation and its interaction with the oxalate anion.